REACTION_CXSMILES
|
[CH2:1]([C:8]1[O:9][C:10]([CH3:27])=[C:11]([CH3:26])[C:12]=1[C:13]([C:15]1[CH:20]=[C:19]([CH2:21][CH3:22])[C:18]([O:23]C)=[C:17]([Br:25])[CH:16]=1)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br>>[Br:25][C:17]1[CH:16]=[C:15]([C:13]2[C:12]3[C:11]([CH3:26])=[C:10]([CH3:27])[O:9][C:8]=3[CH:1]=[C:2]3[C:7]=2[CH:6]=[CH:5][CH:4]=[CH:3]3)[CH:20]=[C:19]([CH2:21][CH3:22])[C:18]=1[OH:23]
|
Name
|
(2-benzyl-4,5-dimethyl-furan-3-yl)-(3-bromo-5-ethyl-4-methoxy-phenyl)-methanone
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C=1OC(=C(C1C(=O)C1=CC(=C(C(=C1)CC)OC)Br)C)C
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel eluting with 2% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)C1=C2C=CC=CC2=CC=2OC(=C(C21)C)C)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 11.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |